
MeOSuc-Ala-Ala-Pro-Val-PNA
Descripción general
Descripción
MeOSuc-Ala-Ala-Pro-Val-pNA (CAS: 70967-90-7) is a chromogenic substrate widely used to measure the activity of serine proteases, particularly human leukocyte elastase (HLE) and porcine pancreatic elastase. Its structure comprises an N-terminal methoxysuccinyl (MeOSuc) group, a tetrapeptide sequence (Ala-Ala-Pro-Val), and a C-terminal para-nitroaniline (pNA) reporter group. Upon enzymatic cleavage, the release of pNA is quantified via absorbance at 405 nm, making it a staple in kinetic assays and inhibitor screening .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida implica el ensamblaje escalonado de la cadena peptídica seguido de la unión del grupo cromogénico. El proceso normalmente incluye:
Síntesis de péptidos: La cadena peptídica se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS). Esto implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina.
Escisión y desprotección: El péptido sintetizado se escinde de la resina y se desprotege para producir el péptido libre.
Unión del grupo cromogénico: El grupo cromogénico, p-nitroanilida, se une a la cadena peptídica mediante una reacción de acoplamiento
Métodos de producción industrial: La producción industrial de N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo implicando sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida se somete principalmente a reacciones de hidrólisis catalizadas por proteasas de serina. La hidrólisis del enlace peptídico libera p-nitroanilina, que se puede detectar colorimétricamente .
Reactivos y condiciones comunes:
Reactivos: Proteasas de serina como la elastasa de neutrófilos y la proteinasa 3.
Condiciones: Las reacciones se llevan a cabo típicamente en soluciones acuosas tamponadas a pH y temperatura fisiológicos
Productos principales: El principal producto formado por la hidrólisis de N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida es p-nitroanilina, que se puede cuantificar midiendo la absorbancia a 405 nm .
Aplicaciones Científicas De Investigación
Biochemical Research
Substrate for Enzymatic Activity
MeOSuc-Ala-Ala-Pro-Val-PNA is predominantly used as a chromogenic substrate for human neutrophil elastase (HNE). Its structure allows for the selective cleavage by HNE, resulting in a measurable color change that can be quantified spectrophotometrically. This property is crucial for studying the enzymatic activity of elastase in various biological samples, including serum and tissue extracts .
Sensitivity and Specificity
Compared to conventional substrates, this compound exhibits approximately 200-fold increased sensitivity, making it an invaluable tool in detecting low levels of elastase activity. This enhanced sensitivity allows researchers to investigate conditions where elastase plays a pivotal role, such as inflammation and lung diseases .
Clinical Applications
Biomarker for Disease
The ability of this compound to detect elastase activity has led to its exploration as a biomarker for various diseases, particularly those involving inflammation such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Elevated levels of elastase have been associated with tissue damage in these conditions, thus making this substrate useful in both diagnosis and monitoring disease progression .
Therapeutic Targeting
Research has also focused on the potential of targeting elastase using this compound in therapeutic contexts. By inhibiting elastase activity, it may be possible to mitigate tissue damage in inflammatory diseases. This approach is being investigated in preclinical studies, aiming to develop new therapeutic strategies that leverage the substrate's specificity .
Case Studies
Mecanismo De Acción
N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida ejerce sus efectos al servir como sustrato para las proteasas de serina. La enzima cataliza la hidrólisis del enlace peptídico, liberando p-nitroanilina. Esta reacción se puede monitorear colorimétricamente, lo que permite la cuantificación de la actividad enzimática .
Comparación Con Compuestos Similares
Key Properties:
- Molecular Formula : C₂₇H₃₈N₆O₉
- Molecular Weight : 590.63 g/mol
- Solubility : 90 mg/mL in DMSO; stable in Tris buffer (pH 7.5–8.0) .
- Kinetic Parameters: For HNE: Kₘ = 0.854 mM, kcat = 4.73 s⁻¹ (in absence of glycosaminoglycans (GAGs)) . Catalytic efficiency (kcat/Kₘ) reduced by 1.5–2.4-fold in the presence of heparan sulfate (HS), dermatan sulfate (DS), or chondroitin-6-sulfate (C6S) .
Structural and Functional Analogues
Suc-Ala-Ala-Pro-Phe-pNA
- Sequence : Substitutes Val with Phe at the P1 position.
- Enzyme Specificity : Targets proteases with preference for aromatic residues (e.g., cathepsin G, chymotrypsin-like enzymes).
- Applications: Used in fire ant (Solenopsis invicta) protease studies and neutrophil cathepsin G assays .
- Detection : Absorbance at 405 nm, similar to MeOSuc-Ala-Ala-Pro-Val-pNA.
MeOSuc-Ala-Ala-Pro-Val-AMC
- Reporter Group: Replaces pNA with 7-amino-4-methylcoumarin (AMC), a fluorogenic moiety.
- Advantages : Higher sensitivity due to fluorescence detection (ex/em: 380/460 nm).
- Applications : Preferred for low-abundance enzyme detection or high-throughput screening .
N-Succinyl-Ala-Ala-Pro-Phe-pNA
- Enzyme Target : Cathepsin G (neutrophil serine protease).
- Key Difference : Lacks the MeOSuc group, reducing solubility compared to MeOSuc-containing substrates .
Kinetic and Functional Comparisons
Substrate Specificity
- This compound : Highly specific for elastases due to the Val residue at P1, which complements elastase’s preference for small aliphatic side chains.
- Suc-Ala-Ala-Pro-Phe-pNA : Broad specificity for proteases with hydrophobic/aromatic binding pockets (e.g., chymases) .
Catalytic Efficiency
Substrate | Kₘ (mM) | kcat (s⁻¹) | Enzyme | Conditions |
---|---|---|---|---|
This compound | 0.854 | 4.73 | HNE | No GAGs |
This compound | 1.2–2.0 | 2.0–3.1 | HNE | With HS/DS/C6S |
Suc-Ala-Ala-Pro-Phe-pNA | N/A | N/A | Cathepsin G | 0.1 mM substrate |
Note: Fluorogenic substrates (e.g., AMC derivatives) often exhibit lower Kₘ values due to enhanced enzyme affinity but lack direct comparability with pNA-based assays.
This compound :
- Enzyme Kinetics : Used to study HNE mutants, revealing mutation effects on catalytic activity are substrate-independent .
- Inhibitor Screening : Employed in elastase inhibitor assays (e.g., pyocyanin, elastatinal) .
- GAG Interactions : Demonstrates reduced HNE activity in the presence of HS, DS, and C6S, highlighting its utility in studying enzyme modulation by extracellular matrix components .
Suc-Ala-Ala-Pro-Phe-pNA :
- Protease Purification : Critical in isolating S. invicta larval proteases, where it distinguishes chymotrypsin-like activity from elastase-like activity .
AMC Derivatives :
- High-Sensitivity Assays : Detect elastase activity in low-concentration samples (e.g., cell lysates) .
Advantages and Limitations
This compound
- Advantages :
- High solubility and stability due to MeOSuc group.
- Robust absorbance signal, ideal for standard spectrophotometers.
- Limitations :
Competitor Substrates
- Fluorogenic Substrates (AMC) : Superior sensitivity but require specialized equipment.
- Suc-Ala-Ala-Pro-Phe-pNA : Broader specificity but less suited for elastase-specific studies.
Actividad Biológica
MeOSuc-Ala-Ala-Pro-Val-pNA (CAS#: 70967-90-7) is a synthetic fluorogenic substrate primarily utilized for studying the activity of serine proteases, particularly human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). This compound has garnered attention due to its sensitivity and specificity in enzymatic assays, making it a valuable tool in both research and clinical settings.
- Molecular Formula : CHNO
- Molecular Weight : 590.63 g/mol
- Density : 1.297 g/cm³
- Boiling Point : 908.4 °C at 760 mmHg
- Flash Point : 503.2 °C
This compound functions as a substrate for elastases by undergoing hydrolysis, which releases p-nitroaniline, a chromogenic product that can be quantitatively measured. The enzymatic activity can be assessed by monitoring the increase in absorbance at 405 nm, which correlates with the concentration of the product formed during the reaction.
Enzymatic Activity and Kinetics
This compound exhibits varying kinetic parameters depending on the enzyme and conditions used:
Enzyme | kc/Km (Ms) | Conditions |
---|---|---|
Human Leukocyte Elastase | 185,000 | 0.10 M phosphate |
Human Neutrophil Elastase | 330,000 | 0.04 M phosphate |
Porcine Pancreatic Elastase | 15,000 | 0.20 M MES |
These values indicate that this compound is a highly efficient substrate for these enzymes, particularly under optimized buffer conditions .
Case Studies and Research Findings
-
Protease Inhibition Studies :
A study evaluated the inhibitory effects of various extracts on proteolytic enzymes using this compound as a substrate. The results indicated significant inhibitory activity against PPE and HNE, highlighting its utility in screening for protease inhibitors in therapeutic contexts . -
Clinical Applications :
Research has demonstrated that this compound can be effectively utilized in assays to measure neutrophil elastase activity in clinical samples. This is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD), where neutrophil elastase plays a critical role in tissue damage and inflammation . -
Enzyme Kinetics Evaluation :
In kinetic studies, the hydrolysis of this compound was monitored to determine the rate constants for HNE inhibition. These studies provided insights into the structure-activity relationship of various inhibitors and their potential therapeutic applications .
Safety and Handling
This compound should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and eye protection. It is recommended to store the compound at -20 °C to maintain stability.
Q & A
Basic Research Questions
Q. What is the structural and functional significance of MeOSuc-Ala-Ala-Pro-Val-PNA in enzyme activity assays?
Q. How does solubility impact experimental outcomes with this compound, and how can researchers address this?
Q. What are the key controls required when using this compound in protease inhibition studies?
Include:
- Negative Control: Substrate + buffer (no enzyme) to detect non-specific hydrolysis.
- Positive Control: Substrate + active elastase (e.g., 10 nM porcine pancreatic elastase).
- Inhibitor Control: Pre-incubate enzyme with a known inhibitor (e.g., α1-antitrypsin) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in elastase activity assays using this compound?
Contradictions may arise from:
- Enzyme Source Variability: Human leukocyte elastase vs. porcine pancreatic elastase may exhibit differing kinetic parameters (e.g., Kₘ values). Validate enzyme purity via SDS-PAGE .
- Interfering Substances: Heparin or serum proteins in biological samples can bind elastase, altering activity. Use centrifugal filtration to remove interferents .
- Substrate Degradation: Monitor absorbance at 340 nm to detect pre-hydrolyzed substrate batches .
Q. What experimental strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?
- Miniaturization: Adapt assays to 96-well plates with ≤50 µL reaction volumes.
- Signal Normalization: Use internal standards (e.g., fluorescent controls) to correct for plate reader variability.
- Z’-Factor Validation: Ensure Z’ > 0.5 by testing positive/negative controls in triplicate across plates .
Q. How does this compound compare to other elastase substrates (e.g., Suc-Ala-Ala-Ala-pNA) in specificity studies?
MeOSuc-AAPV-pNA shows superior specificity for leukocyte elastase (kₖₐₜ/Kₘ = 2.4 × 10⁵ M⁻¹s⁻¹) compared to Suc-AAA-pNA, which is hydrolyzed by broader proteases (e.g., chymotrypsin). To confirm specificity:
- Perform inhibition assays with serine protease inhibitors (PMSF, AEBSF).
- Compare hydrolysis rates across enzyme panels (e.g., trypsin, cathepsin G) .
Q. What are the limitations of using this compound in complex biological matrices (e.g., tissue homogenates)?
Challenges include:
- Matrix Effects: Cellular debris or lipids may quench signals. Clarify samples via centrifugation (10,000 × g, 10 min).
- Non-Target Protease Activity: Use selective inhibitors (e.g., E64 for cysteine proteases) or immunodepletion columns.
- Substrate Stability: Pre-test substrate integrity in the matrix via HPLC analysis .
Q. Data Analysis and Interpretation
Q. How should researchers handle non-linear kinetics in elastase assays with this compound?
Non-linearity often arises from substrate depletion or enzyme inactivation.
- Initial Rate Analysis: Use data from the first 10% of reaction progress.
- Model Fitting: Apply the Michaelis-Menten equation with software (e.g., GraphPad Prism) using nonlinear regression. Exclude outliers with residuals >2 SD .
Q. What statistical approaches validate reproducibility in dose-response studies using this substrate?
Propiedades
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGCNNWNUERRZ-OSAZLGQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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